Methyl 4-(((dimethylamino)carbonyl)thio)salicylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine and carbon disulfide under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(((dimethylamino)carbonyl)thio)salicylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Methyl 4-(((dimethylamino)carbonyl)thio)salicylate can be compared with other similar compounds, such as:
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Dimethylaminobenzoic acid derivatives: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
94405-97-7 |
---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 4-(dimethylcarbamoylsulfanyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)11(15)17-7-4-5-8(9(13)6-7)10(14)16-3/h4-6,13H,1-3H3 |
InChI Key |
JBLVMCUBAVQXCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
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